5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
The compound “5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It likely contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The molecule also has a bromo-methoxyphenyl group attached to it .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 3-Bromo-4-methoxybenzaldehyde have been synthesized through the solvent-free bromination of 4-methoxybenzaldehyde using 1,3-di-n-butylimidazolium tribromide as a brominating reagent .Scientific Research Applications
Antiproliferative Activity
Research has indicated that derivatives of triazole-thiol compounds exhibit promising antiproliferative activities. One study synthesized and characterized several 2-(2-bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles, finding that these compounds showed significant antiproliferative activity against cancer cell lines. This highlights the potential of triazole-thiol derivatives in the development of new anticancer agents (Narayana, Raj, & Sarojini, 2010).
Corrosion Inhibition
Another application of triazole-thiol compounds is in corrosion inhibition. A study on 4-amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione demonstrated superior inhibition efficiency against the corrosion of mild steel in a corrosive environment. This suggests that triazole-thiols could be effective as corrosion inhibitors, potentially offering a new approach to protecting metals in industrial applications (Al-amiery, Shaker, Kadhum, & Takriff, 2020).
Anti-inflammatory Activity
The synthesis of triazole-thiol derivatives has also been explored for anti-inflammatory purposes. A study developed new S-alkylated triazole-thiols demonstrating significant anti-inflammatory activity. These findings support the potential therapeutic applications of these compounds in treating inflammation-related conditions (Labanauskas, Udrenaite, Gaidelis, & Brukštus, 2004).
Antimicrobial Activity
Research into triazole-thiol compounds has also shown that they can possess potent antimicrobial properties. A particular study synthesized N-bridged heterocycles derived from 3-(3-bromo-4-methoxyphenyl)-4-amino-5-mercapto-1,2,4-triazole, which exhibited antifungal properties against a range of fungal species. This indicates the potential of triazole-thiol derivatives as antifungal agents, which could be valuable in agricultural and pharmaceutical industries (Holla, Poojary, Kalluraya, & Gowda, 1996).
properties
IUPAC Name |
5-(3-bromo-4-methoxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3OS/c1-14-7-3-2-5(4-6(7)10)8-11-9(15)13-12-8/h2-4H,1H3,(H2,11,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUYRPZHXNAQKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=S)NN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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